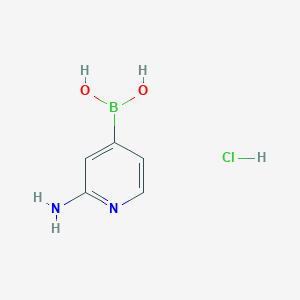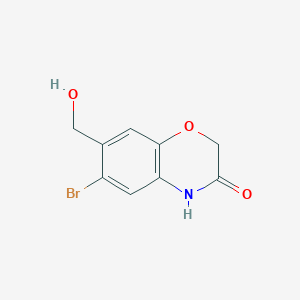
6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
説明
The compound “6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a chemical compound that has been studied for its bioactivity. It has been synthesized as a ceramide conjugated to a (6-bromo-7-hydroxycoumarin-4-yl)methyl group . The photocaged ceramide is efficiently released with 350 nm light in aqueous solution at neutral pH, thus providing a promising new tool to study ceramide’s properties .
Synthesis Analysis
The synthesis of this compound involves the conjugation of ceramides to a (6-bromo-7-hydroxycoumarin-4-yl)methyl group . The photocaged ceramide is efficiently released with 350 nm light in aqueous solution at neutral pH . The synthesis process is detailed in the supplementary material of the referenced paper .Chemical Reactions Analysis
The compound is used as a photocaged ceramide, which is efficiently released with 350 nm light in aqueous solution at neutral pH . This indicates that the compound undergoes a photochemical reaction when exposed to light of a specific wavelength.科学的研究の応用
1. Synthesis and Chemical Properties
The synthesis of 1,2-oxazines, 1,2-benzoxazines, and related compounds, including derivatives like "6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one", is crucial for exploring their application in various fields. These compounds can be synthesized by the dehydration of dihydro-oxazines obtained from the cyclization of acyl-nitrosopentenones. The oxazinium salts derived from these processes are important electrophiles for further chemical transformations, highlighting their utility in organic synthesis and potential in pharmaceutical development Sainsbury, 1991.
2. Antimicrobial Scaffold Potential
The benzoxazinoid framework has been identified as a promising scaffold for developing new antimicrobial agents. Although natural monomeric benzoxazinoids exhibit limited antimicrobial potency, the 1,4-benzoxazin-3-one backbone, to which "this compound" belongs, has potential as a base for synthetic derivatives with significant activity against pathogenic fungi and bacteria. This suggests a path for the design of novel antimicrobials leveraging the structural features of benzoxazinoids de Bruijn et al., 2018.
3. Antioxidant Activity
Research on the antioxidant properties of benzoxazine derivatives, including structures similar to "this compound", has been extensive. These compounds are investigated for their ability to act as radical scavengers, potentially offering protective effects against cellular damage. The study of their antioxidant capacity, including the mechanisms of action and structural activity relationships, contributes to the understanding of their role in mitigating oxidative stress Munteanu & Apetrei, 2021.
4. Pharmacological Significance
Benzoxazines are recognized for their pharmacological relevance, serving as scaffolds for the synthesis of compounds with diverse biological activities. The versatility of the benzoxazine ring allows for the development of molecules with potential antimicrobial, anti-inflammatory, and other therapeutically relevant effects. This underscores the importance of benzoxazines, including "this compound", in medicinal chemistry for drug discovery and development Siddiquia et al., 2010.
作用機序
Target of Action
The primary target of 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is thiol-containing compounds . These compounds play critical roles in biological systems and bioengineering applications .
Mode of Action
The compound acts as a protecting group for thiol caging . It undergoes clean and efficient photo-cleavage upon irradiation without detectable photoisomer production . This allows for the release of the caged thiol .
Biochemical Pathways
The compound affects the biochemical pathways involving thiol-containing compounds . Upon irradiation, the compound undergoes photolysis reactions, leading to the release of the caged thiol . This can then interact with other molecules in the pathway .
Pharmacokinetics
It is known that the compound can be efficiently removed by one- and two-photon processes .
Result of Action
The result of the compound’s action is the generation of free thiols . For example, a peptide containing a caged thiol undergoes photo-cleavage upon irradiation, resulting in the generation of the free peptide . This peptide is then recognized by protein farnesyltransferase (PFTase) and becomes farnesylated .
Action Environment
The action of the compound can be influenced by environmental factors such as light. The compound is sensitive to UV or near IR light, which triggers the photo-cleavage process . This allows for spatio-temporal control of biological processes .
特性
IUPAC Name |
6-bromo-7-(hydroxymethyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-6-2-7-8(1-5(6)3-12)14-4-9(13)11-7/h1-2,12H,3-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJOPPOGAWBLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([2,2'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379115.png)
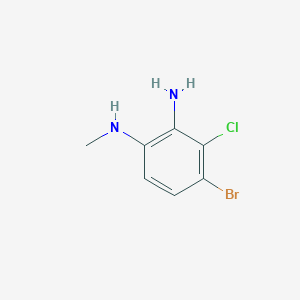


methanone hydrobromide](/img/structure/B1379121.png)

![[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1379124.png)

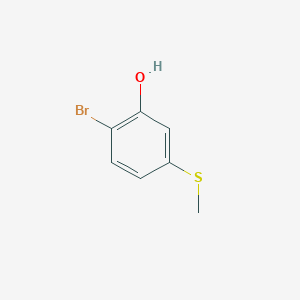
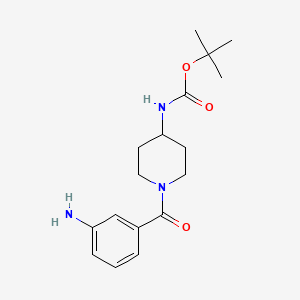
![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)
